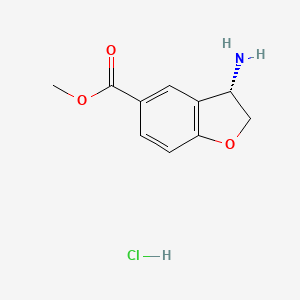

methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride

Description

Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride (CAS: 2241594-22-7) is a chiral benzofuran derivative featuring a partially saturated furan ring, an ester group at position 5, and a protonated amino group at position 3 in the (S)-configuration. Its molecular formula is C₁₀H₁₂ClNO₃, with a molecular weight of 229.66 g/mol (consistent across enantiomers) . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs), due to its stereochemical specificity and functional versatility. Current pricing data indicates a cost of $1,172.00/1g (95% purity), making it more affordable than its (R)-enantiomer counterpart .

Properties

IUPAC Name |

methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9;/h2-4,8H,5,11H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQZMKIYGBQOEL-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)OC[C@H]2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenol Alkylation and Cyclization

A common route begins with substituted phenols, such as 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoic acid methyl ester. Reacting this with 1,2-dibromoethane in the presence of a base (e.g., KCO) at 35–45°C facilitates O-alkylation, forming 4-acetamido-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate. Subsequent intramolecular cyclization under mild conditions (e.g., DMF, 60°C) yields the dihydrobenzofuran core.

Key Data:

-

Reagents : 1,2-dibromoethane, DMF, KCO

Suzuki Coupling and Reduction Strategies

Palladium-Catalyzed Coupling

Ethyl 2-arylbenzofuran-3-carboxylates are synthesized via Suzuki-Miyaura coupling between benzofuran boronic esters and aryl halides. For example, ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is prepared using PdCl(dppf)·DCM, NaCO, and 1,2-dimethoxyethane/water at 70°C.

Stereoselective Reduction

The resulting benzofuran ester is reduced to the trans-dihydrobenzofuran using Mg in THF/MeOH at −15°C. This step achieves >90% diastereomeric excess (de) for the trans isomer:

Key Data:

Bromination and Cyclization Pathways

Bromination of Benzofuran Precursors

5-Cyanobenzofuran undergoes bromination with Br in CHCl at room temperature, followed by KOH-mediated ring-opening to form 2,3-dibromo-2,3-dihydrobenzofuran intermediates. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid, which is esterified to the methyl ester.

Ruthenium-Catalyzed Oxidation

A patent route utilizes ruthenium trichloride/sodium periodate to oxidize allyl-substituted phenols to aldehydes, which are reduced to alcohols and cyclized. For example, 2-hydroxyl-3-(2-aldehyde)-4-acetamidobenzoate is reduced with NaBH and cyclized using SOCl to form the dihydrobenzofuran.

Key Data:

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous EtOAc or MeOH to form the hydrochloride salt. Crystallization from i-PrO/EtOAc yields the final product with >99% purity.

Key Data:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Condensation: Aldehydes and ketones in the presence of acid or base catalysts are typical reagents for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, substitution can introduce various functional groups, and condensation can form imines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride has been studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing drugs aimed at treating conditions such as neurodegenerative diseases and other disorders.

Case Study: Neuroprotective Properties

Research indicates that derivatives of this compound exhibit neuroprotective effects. For instance, studies have shown that certain analogs can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in conditions like Alzheimer's disease and Parkinson's disease.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules, including natural products and pharmaceuticals.

Synthetic Routes

The synthesis typically involves:

- Formation of the benzofuran ring through cyclization.

- Introduction of the amino group via nucleophilic substitution.

- Esterification to incorporate the carboxylate group .

Biological Studies

Enzyme Inhibition and Receptor Binding

this compound is utilized in biological studies to evaluate its interaction with enzymes and receptors. It has shown promise as an enzyme inhibitor, which could be leveraged in drug development.

Mechanism of Action

The mechanism involves binding to specific molecular targets, potentially acting as an agonist or antagonist depending on the biological context. This characteristic is crucial for understanding its pharmacodynamics and optimizing its therapeutic effects.

Industrial Applications

Material Development

In addition to its pharmaceutical applications, this compound is being explored for use in developing new materials and chemical processes. Its properties may contribute to advancements in catalysis and polymer science.

Mechanism of Action

The mechanism of action of methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The benzofuran ring system and amino group are crucial for its binding affinity and activity. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interaction with nucleic acids.

Comparison with Similar Compounds

Key Trends :

- Electron-donating groups (e.g., -OCH₃) reduce reactivity and cost compared to electron-withdrawing groups (e.g., -Cl, -OCF₃) .

- Halogenation (Cl, OCF₃) improves binding affinity in drug-receptor interactions but may complicate synthesis .

Crystallographic and Stability Comparisons

While direct crystallographic data for the (S)-enantiomer is absent, studies on analogous amino-substituted heterocycles (e.g., methyl 3-amino-2,3-dideoxyhexopyranosides) reveal stabilization via N–H⋯O and C–H⋯O hydrogen-bond networks in the lattice . Such interactions likely apply to dihydrobenzofuran derivatives, influencing solubility and crystalline stability.

Biological Activity

Methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Structural Characteristics

The compound belongs to the class of benzofuran derivatives, characterized by the presence of a benzofuran ring system along with amino and carboxylate functional groups. Its molecular formula is with a molecular weight of approximately 229.66 g/mol. The hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmacological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as:

- Enzyme Inhibitor : It can inhibit certain enzymes, thus affecting metabolic pathways.

- Receptor Modulator : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

- Nucleic Acid Interactor : Potential interactions with DNA or RNA can lead to alterations in gene expression or replication processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : The compound has shown promise in inducing apoptosis and cell cycle arrest in cancer cells, particularly breast cancer cells .

- Anti-inflammatory Properties : Its potential as a selective cannabinoid receptor 2 (CB2) agonist suggests applications in managing inflammatory conditions without central side effects .

- Neuroprotective Effects : Studies have indicated that it may play a role in neuroprotection, potentially benefiting conditions like Alzheimer's disease through modulation of neuroinflammatory pathways .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Ring : This is achieved through cyclization reactions starting from 2-hydroxyphenyl ketones.

- Introduction of the Amino Group : Nucleophilic substitution reactions introduce the amino group into the structure.

- Esterification : The carboxylate group is introduced via esterification with methanol under acidic conditions .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against MDA-MB-231 breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects

In a model of inflammatory pain, the compound was tested for its ability to modulate CB2 receptor activity. Results demonstrated that it reduced inflammatory markers and pain responses without causing psychoactive effects commonly associated with CB1 receptor activation.

Data Table: Biological Activities Overview

Q & A

Basic: What synthetic methodologies ensure high enantiomeric purity for methyl (S)-3-amino-2,3-dihydrobenzofuran-5-carboxylate hydrochloride?

Answer:

Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. A validated approach includes acid-mediated deprotection under controlled conditions. For example, hydrochloric acid in dioxane (4 M solution) can be used to remove protecting groups while retaining stereochemical integrity, as demonstrated in analogous benzofuran syntheses . Post-reaction, reduced-pressure concentration minimizes racemization risks. Chiral HPLC or polarimetry should confirm enantiopurity (>99% ee), with protocols adapted from stereochemical characterization of related dihydrobenzofuranamines .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Answer:

A multi-technique approach is critical:

- 1H-NMR (DMSO-d6): Key signals include δ 3.79 (s, methoxy group) and δ 9.00 (brs, protonated amine), consistent with the hydrochloride salt .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH₃⁺ vibrations at 2500–3000 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic chlorine patterns.

Cross-referencing with synthetic intermediates (e.g., methyl esters in ) reduces misinterpretation .

Advanced: How does stereochemistry at the 3-position influence biological activity in pharmacological studies?

Answer:

The (S)-enantiomer often exhibits distinct receptor binding compared to the (R)-form due to spatial compatibility with chiral active sites. For example, in benzodiazepine analogs, stereochemistry alters GABA receptor modulation efficacy by >10-fold . Researchers should:

Perform enantiomer-specific assays (e.g., radioligand binding).

Use molecular docking to map hydrogen-bonding interactions (e.g., amine group orientation).

Compare pharmacokinetic parameters (e.g., metabolic stability via liver microsomes) .

Advanced: How can researchers resolve contradictions in reported solubility data across studies?

Answer:

Discrepancies often arise from solvent purity, pH, or temperature variations. A systematic protocol includes:

Standardized Solubility Testing : Use USP-grade solvents and buffer systems (e.g., PBS at pH 7.4).

Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions.

HPLC Quantification : Avoid UV-spectrophotometry artifacts from impurities.

Refer to separation technologies in membrane engineering (e.g., nanofiltration for solvent standardization) .

Basic: What safety protocols are essential for handling this hydrochloride salt?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (amine/hydrochloride reactivity).

- Ventilation : Use fume hoods during weighing/dissolution (risk of aerosolized particles).

- Spill Management : Neutralize with sodium bicarbonate, followed by ethanol rinse .

- Storage : Desiccated at 2–8°C to prevent hydrolysis.

Advanced: How to design in vitro experiments assessing metabolic stability?

Answer:

Hepatocyte Incubation : Use primary human hepatocytes (1 µM compound, 37°C, 5% CO₂).

LC-MS/MS Analysis : Monitor parent compound depletion over 0–120 min.

CYP Enzyme Inhibition Assays : Identify metabolic pathways (e.g., CYP3A4/2D6 involvement).

Reference Eur. J. Pharm. Sci. methods for benzofuran analogs .

Advanced: What in silico strategies predict target interactions for this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., 100 ns trajectories in GROMACS).

- Pharmacophore Modeling : Align amine and ester moieties with known active sites (e.g., serotonin transporters).

- ADMET Prediction : Use SwissADME to estimate blood-brain barrier penetration .

Basic: What purification techniques optimize yield post-synthesis?

Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) for hydrochloride salt precipitation.

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 85:15).

- Lyophilization : For hygroscopic batches, freeze-dry after aqueous workup .

Advanced: How to scale up synthesis while preserving chiral integrity?

Answer:

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.

- Crystallization Engineering : Control cooling rates (<1°C/min) to avoid racemization.

- Quality-by-Design (QbD) : Define critical parameters (e.g., stirring speed, HCl stoichiometry) .

Advanced: How to address inconsistent melting points in literature?

Answer:

Differential Scanning Calorimetry (DSC) : Measure decomposition onset (T₀) at 10°C/min.

Thermogravimetric Analysis (TGA) : Detect hydrate formation (weight loss <100°C).

Purity Assessment : Use ion chromatography for counterion (Cl⁻) quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.